molecular formula C12H17NO2 B1442493 3-Methyl-4-(oxan-4-yloxy)aniline CAS No. 1247371-46-5

3-Methyl-4-(oxan-4-yloxy)aniline

Cat. No. B1442493
M. Wt: 207.27 g/mol
InChI Key: BWPQNEDAJJPFQC-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxan-4-yloxy)aniline is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used in various fields of scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(oxan-4-yloxy)aniline consists of a benzene ring with an amine group (NH2) and an oxan-4-yloxy group attached to it . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-(oxan-4-yloxy)aniline are not fully detailed in the search results. It is known that the compound has a molecular weight of 207.27 .

Scientific Research Applications

Efficient Synthesis Techniques

  • Nitrosoarene and Azobenzene Synthesis : A study described the efficient preparation of nitrosoarenes from anilines and their subsequent use in synthesizing unsymmetrically substituted azobenzenes. The catalytic oxidation of methyl 4-aminobenzoate, a process relevant to derivatives of "3-Methyl-4-(oxan-4-yloxy)aniline," showed that Oxone in a biphasic system was highly effective, indicating a potential pathway for synthesizing azo compounds from similar anilines (Priewisch & Rück-Braun, 2005).

Catalysis and Reaction Mechanisms

  • Zeolite Catalysis : An investigation into the methylation of aniline by methanol on zeolite H-Y provided insights into catalytic processes relevant to the chemical transformations of "3-Methyl-4-(oxan-4-yloxy)aniline." This research demonstrated the methylation reaction's dependency on temperature and methanol-to-aniline ratios, highlighting the formation of N,N,N-trimethylanilinium cations as a significant step (Wang et al., 2002).

Materials Science Applications

  • Fluorescent Polymeric Films : A study on the synthesis of o-hydroxy Schiff bases and their application as quaternization agents for polyetherurethane precursors explored the creation of polymeric films with fluorescent properties. This work suggests that derivatives of "3-Methyl-4-(oxan-4-yloxy)aniline" could find applications in materials science, particularly in developing fluorescent materials (Buruianǎ et al., 2005).

Antimicrobial Agents

  • Synthesis of Antimicrobial Compounds : Research on creating Schiff bases from 4-chloro-3-coumarin aldehyde and different anilines, including derivatives similar to "3-Methyl-4-(oxan-4-yloxy)aniline," demonstrated these compounds' potential as antimicrobial agents. One compound showed broad-spectrum activity against various bacteria and fungi, indicating that structurally related compounds could serve as effective antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

properties

IUPAC Name

3-methyl-4-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPQNEDAJJPFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(oxan-4-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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